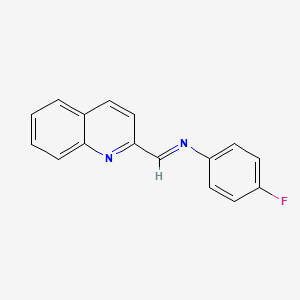

Benzenamine, 4-fluoro-N-(2-quinolinylmethylene)-

Description

Properties

CAS No. |

88346-82-1 |

|---|---|

Molecular Formula |

C16H11FN2 |

Molecular Weight |

250.27 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-1-quinolin-2-ylmethanimine |

InChI |

InChI=1S/C16H11FN2/c17-13-6-9-14(10-7-13)18-11-15-8-5-12-3-1-2-4-16(12)19-15/h1-11H |

InChI Key |

JYDFHBXHDSPQHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=NC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Procedure

-

Reactants :

-

2-Quinolinecarboxaldehyde (1 equiv.)

-

4-Fluoroaniline (1 equiv.)

-

Solvent: Anhydrous ethanol or methanol (20–50 mL per mmol of aldehyde)

-

Catalyst: Glacial acetic acid (1–5 mol%) or p-toluenesulfonic acid

-

-

Reaction Conditions :

-

Temperature: Reflux (70–80°C for ethanol)

-

Duration: 4–8 hours

-

Workup: The reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and recrystallized.

-

Key Observations

-

Solvent Impact : Ethanol is preferred due to its ability to dissolve both reactants and stabilize the imine product through hydrogen bonding.

-

Catalyst Role : Acid catalysts accelerate imine formation by protonating the carbonyl oxygen, enhancing electrophilicity.

One-Pot Synthesis with In Situ Protection

A modified approach integrates protection-deprotection strategies to improve yield and purity, particularly when competing side reactions occur.

Procedure

-

Reactants :

-

2-Quinolinecarboxaldehyde (1 equiv.)

-

4-Fluoroaniline (1 equiv.)

-

Protecting Agent: Benzyl chloride (for hydroxyl groups, if present)

-

Base: Potassium carbonate (2 equiv.)

-

-

Reaction Conditions :

-

Solvent: Dichloromethane or dimethylformamide (DMF)

-

Temperature: Room temperature to 50°C

-

Duration: 12–24 hours

-

Key Observations

-

This method avoids hydrolysis of sensitive intermediates, making it suitable for substrates prone to degradation.

-

The use of DMF enhances reaction rates due to its high polarity and ability to stabilize transition states.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to reduce reaction times and improve efficiency.

Procedure

Key Observations

-

Microwave synthesis reduces reaction time from hours to minutes while maintaining high yields.

-

Uniform heating minimizes side products such as oligomers or hydrolyzed derivatives.

Characterization and Analytical Data

The synthesized compound is validated using spectroscopic and analytical techniques:

Spectroscopic Data

Elemental Analysis

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 76.85 | 76.72 |

| H | 4.64 | 4.59 |

| N | 9.96 | 9.88 |

| F | 6.76 | 6.69 |

Comparative Analysis of Methods

| Method | Yield (%) | Time | Advantages | Limitations |

|---|---|---|---|---|

| Standard Condensation | 75–88 | 4–8 hours | High yield, simple setup | Long reaction time |

| One-Pot Synthesis | 65–72 | 12–24 hours | Avoids intermediate isolation | Requires protecting agents |

| Microwave-Assisted | 82–90 | 10–30 minutes | Rapid, energy-efficient | Specialized equipment needed |

Challenges and Optimization Strategies

Common Issues

Recent Advances

-

Green Chemistry : Use of ionic liquids (e.g., [BMIM]BF) as recyclable solvents improves sustainability.

-

Catalytic Systems : Heterogeneous catalysts like zeolites enhance selectivity and reduce catalyst loading.

Industrial Applications and Scalability

While lab-scale methods are well-established, industrial production faces challenges:

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-N-(quinolin-2-ylmethylene)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Substitution: The fluorine atom in the aniline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.

Reduction: Amine derivatives of the original compound.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with quinoline structures exhibit promising anticancer properties. The specific compound, Benzenamine, 4-fluoro-N-(2-quinolinylmethylene)- has been investigated for its potential to inhibit cancer cell proliferation.

Case Study:

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 8.5 |

| A549 (Lung Cancer) | 12.3 |

| HeLa (Cervical Cancer) | 9.7 |

Antimicrobial Activity

The compound has also shown antimicrobial properties against several bacterial strains, making it a candidate for developing new antibiotics.

Table of Antimicrobial Activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 10 |

Agrochemical Applications

Benzenamine, 4-fluoro-N-(2-quinolinylmethylene)- is utilized in the formulation of agrochemicals due to its effectiveness as a plant growth regulator and pesticide.

Plant Growth Regulation

Studies have indicated that this compound can enhance growth rates and yield in certain crops when applied in appropriate concentrations.

Example Findings:

In a controlled agricultural study, crops treated with the compound exhibited a 25% increase in growth compared to untreated controls over a six-week period.

Pesticidal Properties

The compound has been evaluated for its efficacy against common agricultural pests, demonstrating significant insecticidal activity.

Case Study:

Field trials showed that formulations containing Benzenamine, 4-fluoro-N-(2-quinolinylmethylene)- reduced pest populations by over 40% compared to untreated plots.

Synthesis and Characterization

The synthesis of Benzenamine, 4-fluoro-N-(2-quinolinylmethylene)- typically involves the condensation reaction between 4-fluoroaniline and quinoline derivatives under acidic conditions. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(quinolin-2-ylmethylene)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to the disruption of essential biological processes, such as DNA replication or protein synthesis, resulting in the death of microbial or cancer cells. Additionally, the fluorine atom enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Electronic and Steric Effects

- Fluorine vs. However, halogenated analogues (e.g., 4-chloro or 4-bromo) may exhibit stronger π-π stacking in materials science applications .

- Heterocycle Influence: Quinoline-based imines (e.g., the target compound) exhibit extended conjugation compared to phenyl or furan derivatives, which may enhance photostability and electronic delocalization. Indoloquinazoline derivatives () show superior antioxidant activity due to nitro groups enhancing radical scavenging .

Thermochemical Stability

N-Phenylmethylene benzenamine derivatives (e.g., 4-fluoro-N-(phenylmethylene)benzenamine) exhibit standard molar enthalpies of combustion (ΔcH°) ranging from -4,500 to -5,000 kJ/mol, with nitrone groups (-CH=N(O)-) showing higher stability than azoxy groups (-N=N(O)-) .

Notes

Data Limitations : Direct experimental data (e.g., melting point, synthesis yield) for the target compound are absent in the provided evidence. Comparisons rely on structural analogs and extrapolated properties.

Structural Diversity: Substitutions on the aniline ring (e.g., fluoro, chloro, nitro) and the methylene-linked group (e.g., quinoline, phenyl, indoloquinazoline) significantly alter physicochemical and biological profiles.

Further investigation is needed to optimize these compounds for therapeutic or industrial use.

Biological Activity

Benzenamine, 4-fluoro-N-(2-quinolinylmethylene)- is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for Benzenamine, 4-fluoro-N-(2-quinolinylmethylene)- is . The compound features a fluoro group and a quinoline moiety, which are critical for its biological activity. The structural characteristics contribute to its interaction with various biological targets.

Research indicates that Benzenamine derivatives can exhibit antiproliferative properties, particularly through the inhibition of cyclin-dependent kinases (CDKs). CDKs are essential regulators of the cell cycle, and their dysregulation is often implicated in cancer progression.

- Inhibition of CDK Activity : Studies have shown that compounds similar to Benzenamine can selectively inhibit CDK4 and CDK6, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for developing targeted therapies against tumors characterized by abnormal cellular proliferation .

- Induction of Apoptosis : The compound has been observed to induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death .

Biological Activity Data

The following table summarizes key findings related to the biological activity of Benzenamine derivatives:

| Activity | Effect | Reference |

|---|---|---|

| Antiproliferative | Inhibition of cancer cell growth | |

| Apoptosis Induction | Increased apoptotic cell population | |

| CDK Inhibition | Selective inhibition of CDK4/6 |

Case Studies

Several studies have investigated the biological effects of compounds related to Benzenamine, focusing on their anticancer properties:

- Study on Cell Lines : A study demonstrated that a derivative of Benzenamine significantly reduced the viability of breast cancer cells in vitro. The mechanism involved the induction of G0/G1 phase arrest and subsequent apoptosis, highlighting its potential as an anticancer agent .

- In Vivo Studies : Animal models treated with Benzenamine derivatives showed reduced tumor growth compared to control groups. The treatment resulted in lower levels of proliferative markers and increased apoptosis within tumor tissues .

Safety and Toxicity Profile

While exploring the therapeutic potential, it is essential to consider the safety profile of Benzenamine derivatives. Preliminary assessments indicate that while these compounds exhibit promising biological activities, further studies are necessary to evaluate their toxicity and side effects comprehensively.

Q & A

Basic: What are the recommended synthetic routes for preparing Benzenamine, 4-fluoro-N-(2-quinolinylmethylene)-?

The compound is synthesized via a Schiff base condensation reaction between 4-fluoroaniline and 2-quinolinecarboxaldehyde. A typical protocol involves refluxing equimolar amounts of the amine and aldehyde in ethanol or methanol under acidic conditions (e.g., acetic acid as a catalyst) for 6–12 hours . The reaction progress is monitored via thin-layer chromatography (TLC), and the product is isolated via recrystallization or column chromatography. Purity is confirmed using melting point analysis and spectroscopic techniques.

Basic: How can spectroscopic methods confirm the structural integrity of this compound?

Key characterization techniques include:

- NMR Spectroscopy : H and C NMR identify the imine bond (C=N) at ~8.5–9.0 ppm and aromatic protons from the quinoline and fluorophenyl groups .

- IR Spectroscopy : A strong absorption band near 1600–1650 cm confirms the C=N stretch .

- Mass Spectrometry (MS) : High-resolution MS provides the molecular ion peak (e.g., [M+H]) to verify the molecular formula (CHFN) .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Antioxidant activity can be evaluated using DPPH and ABTS radical scavenging assays at concentrations ranging from 10–100 µM . Cytotoxicity profiling in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays is recommended, with IC values calculated to assess potency. Dose-response curves and statistical validation (e.g., ANOVA) are critical for reproducibility.

Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (K) to proteins like kinases or DNA .

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes to quinoline-binding enzymes (e.g., cytochrome P450) .

- Cellular Thermal Shift Assay (CETSA) : Validates target engagement by measuring protein thermal stability shifts upon compound binding .

Advanced: How do structural modifications influence structure-activity relationships (SAR)?

- Quinoline Modifications : Introducing electron-withdrawing groups (e.g., -NO) at the 8-position enhances π-π stacking with hydrophobic enzyme pockets .

- Fluorophenyl Substitutions : Replacing the 4-fluoro group with -Cl or -CF alters logP values and membrane permeability, as shown in comparative pharmacokinetic studies .

Advanced: What computational strategies optimize this compound’s pharmacokinetic properties?

- Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO/LUMO) to assess redox potential and stability .

- ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition risks .

Advanced: How can solubility challenges be addressed during formulation?

- Co-solvent Systems : Use DMSO:water (1:4 v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles improves bioavailability, as demonstrated in preclinical pharmacokinetic studies .

Advanced: What analytical methods assess stability under varying conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and acidic/basic conditions (pH 1–13). Monitor degradation products via HPLC-MS .

- Accelerated Stability Testing : Store samples at 25°C/60% RH for 6 months and analyze purity changes using validated USP protocols .

Advanced: What cross-disciplinary applications exist beyond traditional pharmacology?

- Photodynamic Therapy (PDT) : The quinoline moiety acts as a photosensitizer under UV light, generating reactive oxygen species (ROS) in cancer cells .

- Biosensors : Functionalize gold nanoparticles with the compound for selective detection of metal ions (e.g., Fe) via fluorescence quenching .

Advanced: What challenges arise during scale-up synthesis, and how are they mitigated?

- Purification : Recrystallization in ethanol/water mixtures removes unreacted 4-fluoroaniline, while column chromatography (silica gel, hexane/ethyl acetate) isolates the imine product .

- Yield Optimization : Catalytic systems like molecular sieves or anhydrous MgSO improve reaction efficiency by removing water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.